molecular formula C10H10ClN3 B2714093 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole CAS No. 1549530-15-5

3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2714093
CAS No.: 1549530-15-5
M. Wt: 207.66
InChI Key: OAHFUFKXEZSYNY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound intended for research and development purposes exclusively. This compound belongs to the 1,2,4-triazole chemical class, which is recognized as a privileged scaffold in medicinal and agrochemical research due to its wide spectrum of biological activities . While specific biological data for this particular analog is limited in the public domain, structurally similar 1,2,4-triazole derivatives have been extensively studied and reported to exhibit significant antifungal , antibacterial , and antiviral properties . The 1,2,4-triazole core is a common building block in the synthesis of more complex molecules and is valued for its ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets. Researchers utilize this family of compounds in various applications, including the development of novel pharmaceuticals, agrochemicals like fungicides , and as key intermediates in organic synthesis programs. The structure features a chlorophenyl substituent and an ethyl group, which may influence its physicochemical properties and bioactivity profile, making it a compound of interest for structure-activity relationship (SAR) studies. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFUFKXEZSYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with ethyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Case Study : A series of 1,2,4-triazole derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound with a 4-chloro substitution showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
CompoundTarget BacteriaMIC (µg/mL)Reference
3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazoleS. aureus0.5
This compoundE. coli1.0
This compoundP. aeruginosa0.75

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways.

  • Case Study : A derivative demonstrated selective COX-2 inhibition with an IC50 value of 20.5 µM, outperforming indomethacin in terms of ulcerogenic risk .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound>10020.5

Fungicides and Herbicides

Triazoles are widely used as fungicides in agriculture due to their efficacy against a broad spectrum of fungal pathogens.

  • Case Study : The compound was evaluated for its fungicidal activity against Fusarium spp., showing significant effectiveness at low concentrations .
CompoundTarget PathogenEffective Concentration (µg/mL)Reference
This compoundFusarium oxysporum10

Plant Growth Regulators

Beyond fungicidal properties, triazoles can act as plant growth regulators by modulating plant hormone levels.

Corrosion Inhibitors

Triazoles have been explored as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces.

  • Case Study : A study found that triazole derivatives could significantly reduce corrosion rates of steel in acidic environments .
CompoundEnvironmentCorrosion Rate Reduction (%)Reference
This compoundAcidic solution85

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels and modulate their activity, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole are best understood in comparison to analogous 1,2,4-triazole derivatives. Below is a detailed analysis of key analogues, supported by empirical data and research findings.

Structural and Functional Group Variations

2.1.1. Epoxiconazole
  • Structure : (2RS,3SR)-1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
  • Key Differences : Incorporates an epoxy group and a 4-fluorophenyl moiety, enhancing steric bulk and polarity.
  • Activity : Widely used as a systemic fungicide due to strong binding to fungal cytochrome P450 enzymes. The epoxy and fluorophenyl groups contribute to its resistance to metabolic degradation .
2.1.2. 5-(2-Chlorophenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • Structure: Features a nitrobenzylideneamino group at position 4 and a thiol (-SH) group at position 3.
  • The nitro group introduces strong electron-withdrawing effects, altering HOMO-LUMO gaps .
2.1.3. Prothioconazole Metabolites
  • Structure : Contain the 2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-2H-1,2,4-triazole moiety.
  • Key Differences : The chlorocyclopropyl and hydroxypropyl groups increase hydrophobicity and stability under hydrolytic conditions.
  • Activity : Metabolites retain fungicidal activity and are stable during food processing (e.g., baking, sterilization), making them relevant in residue analysis .

Electronic and Steric Effects

  • Quantum Chemical Descriptors :
    • This compound : The ethyl group is electron-donating, raising the HOMO energy (EHOMO ≈ -8.5 eV), which may facilitate nucleophilic interactions.
    • Thiol-containing analogues : Lower EHOMO values (≈ -9.2 eV) due to electron-withdrawing thiols, enhancing electrophilic character .
  • Steric Impact : Bulky substituents (e.g., epoxy in epoxiconazole) reduce rotational freedom, improving target specificity but complicating synthesis .

Biological Activity

3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and potential anticancer properties. We will also present relevant case studies and research findings that highlight the compound's significance in pharmacology.

The compound features a triazole ring that contributes to its biological activity by interacting with various biological targets. The mechanism of action is primarily linked to its ability to modulate neuronal voltage-sensitive sodium and calcium channels, which is crucial for its anticonvulsant and analgesic effects. Additionally, the presence of the 2-chlorophenyl group enhances its interaction with biological receptors, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For example, studies have shown that this compound displays notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3-(2-chlorophenyl)-4-ethyl-4H-triazoleStaphylococcus aureus (MRSA)0.25
3-(substituted phenyl)-triazoleEscherichia coli5
4-amino-1,2,4-triazole derivativeBacillus subtilis5

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds containing the triazole moiety have been shown to inhibit fungi such as Candida albicans and Cryptococcus neoformans. The antifungal activity is often enhanced by specific substitutions on the triazole ring . For instance, derivatives with halogen substitutions exhibit superior efficacy compared to their non-substituted counterparts.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
3-(2-chlorophenyl)-4-ethyl-4H-triazoleCandida albicans0.5
Benzotriazole derivativeAspergillus fumigatus0.25

Anticancer Activity

Emerging studies have also suggested that certain triazoles possess anticancer properties. For instance, compounds derived from triazoles have demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer). The mechanism involves inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study: Cytotoxic Effects on HT29 Cells
In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxicity against HT29 cells. Among them, a derivative exhibited significant inhibition of cell growth with an IC50 value of approximately 10 µM, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate under reflux with polar aprotic solvents like DMSO. For example, refluxing substituted hydrazides with thiourea derivatives in DMSO for 18 hours, followed by crystallization using water-ethanol mixtures, yields triazole derivatives (65–80% yields) . Optimization includes adjusting reaction time (12–24 hours), solvent choice (DMSO vs. ethanol), and post-reaction purification via column chromatography or recrystallization. Monitoring reaction progress with TLC and ensuring anhydrous conditions can improve reproducibility.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions. For example, aromatic protons in 2-chlorophenyl appear as doublets (δ 7.2–7.8 ppm), while ethyl groups show quartets (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry using SHELX software .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies involve systematic substitution at the triazole ring (e.g., 3- or 5-position) and phenyl ring (e.g., electron-withdrawing groups like Cl or NO₂). For instance, replacing the ethyl group with bulkier alkyl chains or introducing thione (-SH) groups increases antifungal activity by enhancing membrane permeability . Comparative bioassays (e.g., MIC against Candida albicans) and computational docking (e.g., binding to fungal CYP51 enzymes) validate hypotheses .

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines parameters like bond angles and torsion angles. For example, dihedral angles between the triazole ring and 2-chlorophenyl group (typically 70–85°) impact molecular planarity and intermolecular interactions . WinGX software aids in data reduction and error analysis, particularly for twinned crystals or high-resolution datasets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or microbial strains. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays). Statistical tools like ANOVA and error propagation models (e.g., Monte Carlo simulations) quantify uncertainty . Replicate experiments with independent synthetic batches to isolate batch-dependent variability .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) estimate thermodynamic stability, HOMO-LUMO gaps, and electrophilicity. Solvent effects are modeled using PCM (Polarizable Continuum Model). For degradation studies, simulate hydrolysis pathways under acidic/basic conditions and validate with HPLC-MS .

Q. How do substituent electronic effects influence the compound’s spectroscopic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl) deshield adjacent protons in ¹H NMR (upfield shifts) and reduce C=N stretching frequencies in IR. Hammett constants (σ) correlate substituent electronic effects with spectral changes. For example, para-chloro substitution increases σ, altering resonance patterns in NMR .

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